molecular formula C20H20ClN3O5S B298832 Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate

Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate

Cat. No. B298832
M. Wt: 449.9 g/mol
InChI Key: SQWCGDRTQOPXPG-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate, also known as MCCB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in the area of medicinal chemistry. MCCB is a member of the hydrazide-hydrazone family of compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate is not fully understood, but studies have suggested that it may act through multiple pathways. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate has also been shown to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate exhibits a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate has been shown to inhibit the formation of amyloid beta plaques, which are implicated in the development of Alzheimer's disease. Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate has also been shown to reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of novel anticancer drugs. Additionally, Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate exhibits a wide range of biological activities, making it a versatile compound for use in various research applications. However, one limitation of Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several potential future directions for research on Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate. One area of interest is the development of novel anticancer drugs based on Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate and to identify potential targets for its therapeutic use. Finally, studies are needed to investigate the potential use of Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate in the treatment of other diseases, such as Alzheimer's disease and diabetes.

Synthesis Methods

The synthesis of Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-(4-chlorophenylsulfonyl)-2-pyrrolidinylhydrazine to form the hydrazide intermediate. Finally, the hydrazide is reacted with methyl 4-formylbenzoate to yield Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate.

Scientific Research Applications

Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Studies have shown that Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate exhibits potent cytotoxic activity against a wide range of cancer cell lines, making it a promising candidate for the development of novel anticancer drugs. Additionally, Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the development of Alzheimer's disease. Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate has also been shown to exhibit hypoglycemic activity, making it a potential candidate for the treatment of diabetes.

properties

Product Name

Methyl 4-[2-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]benzoate

Molecular Formula

C20H20ClN3O5S

Molecular Weight

449.9 g/mol

IUPAC Name

methyl 4-[(E)-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C20H20ClN3O5S/c1-29-20(26)15-6-4-14(5-7-15)13-22-23-19(25)18-3-2-12-24(18)30(27,28)17-10-8-16(21)9-11-17/h4-11,13,18H,2-3,12H2,1H3,(H,23,25)/b22-13+

InChI Key

SQWCGDRTQOPXPG-LPYMAVHISA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl

SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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